5-Methyl-4-(morpholin-4-ylmethyl)isoxazole-3-carboxylic acid
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Overview
Description
5-Methyl-4-(morpholin-4-ylmethyl)isoxazole-3-carboxylic acid is a compound with the molecular formula C10H14N2O4 and a molecular weight of 226.23 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes an isoxazole ring, a morpholine group, and a carboxylic acid functional group .
Scientific Research Applications
5-Methyl-4-(morpholin-4-ylmethyl)isoxazole-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is employed in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, such as anticancer and antimicrobial agents, often involves this compound.
Industry: It is used in the development of new materials and chemical processes
Future Directions
In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . In view of their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies . This highlights the potential application of metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests .
Biochemical Analysis
Biochemical Properties
Isoxazole derivatives are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Isoxazole derivatives are known to have diverse biological activities, including anticancer, antioxidant, antibacterial, and antimicrobial effects
Molecular Mechanism
Isoxazole derivatives are synthesized through various methods, including the (3 + 2) cycloaddition reaction
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives, including 5-Methyl-4-(morpholin-4-ylmethyl)isoxazole-3-carboxylic acid, often involves metal-free synthetic routes due to the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . One common method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under microwave-assisted conditions . This method is efficient and environmentally friendly.
Industrial Production Methods
Industrial production of isoxazole derivatives typically employs large-scale organic synthesis techniques. These methods often utilize catalysts and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-(morpholin-4-ylmethyl)isoxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The isoxazole ring can undergo substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized isoxazole compounds .
Mechanism of Action
The mechanism of action of 5-Methyl-4-(morpholin-4-ylmethyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The isoxazole ring and morpholine group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid: Another isoxazole derivative with similar structural features.
2-(5-Methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles: These compounds share the isoxazole ring and exhibit similar biological activities.
Uniqueness
5-Methyl-4-(morpholin-4-ylmethyl)isoxazole-3-carboxylic acid is unique due to its combination of the isoxazole ring, morpholine group, and carboxylic acid functional group. This unique structure allows it to interact with a wide range of molecular targets, making it versatile in various research applications .
Properties
IUPAC Name |
5-methyl-4-(morpholin-4-ylmethyl)-1,2-oxazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-7-8(9(10(13)14)11-16-7)6-12-2-4-15-5-3-12/h2-6H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWEQFPZKRLFAKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)O)CN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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